

# The Discovery of UNC1062: A Potent and Selective MERTK Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |         |
|----------------|---------|
| Compound Name: | UNC1062 |
| Cat. No.:      | B569205 |

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The Receptor Tyrosine Kinase (RTK) MERTK, a member of the TAM (Tyro3, Axl, MERTK) family, has emerged as a significant target in oncology.<sup>[1]</sup> Aberrant activation of MERTK is implicated in the pathogenesis of numerous human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.<sup>[1][2][3]</sup> This has spurred the development of small molecule inhibitors aimed at attenuating its pro-oncogenic signaling. **UNC1062**, a pyrazolopyrimidine sulfonamide, was identified as a highly potent and selective inhibitor of MERTK.<sup>[1]</sup> This whitepaper provides a comprehensive technical overview of the discovery of **UNC1062**, including its biochemical and cellular activity, and the experimental methodologies employed in its characterization. Due to its poor pharmacokinetic properties which precluded in vivo studies, this guide also discusses the in vivo efficacy and pharmacokinetic profiles of its analogs, UNC569 and UNC2025, to provide a broader context for MERTK inhibition in preclinical models.<sup>[1][4]</sup>

## MERTK Signaling Pathway

MERTK signaling is initiated by the binding of its ligands, such as Gas6 and Protein S, leading to receptor dimerization and autophosphorylation.<sup>[5][6]</sup> This triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration, while inhibiting apoptosis. Key pathways activated by MERTK include the PI3K/Akt and MAPK/ERK pathways.

[5][6] The inhibition of MERTK is a promising therapeutic strategy to counteract these pro-tumorigenic effects.[7]



[Click to download full resolution via product page](#)

MERTK signaling cascade upon ligand binding.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **UNC1062** and its analogs, UNC569 and UNC2025.

Table 1: In Vitro and Cellular Activity of **UNC1062**

| Parameter                                    | Value                   | Reference           |
|----------------------------------------------|-------------------------|---------------------|
| MERTK IC <sub>50</sub>                       | 1.1 nM                  | <a href="#">[1]</a> |
| MERTK Ki                                     | 0.33 nM                 | <a href="#">[1]</a> |
| Axl IC <sub>50</sub>                         | 86 nM                   | <a href="#">[1]</a> |
| Tyro3 IC <sub>50</sub>                       | 40 nM                   | <a href="#">[1]</a> |
| Cellular MERTK                               |                         |                     |
| Phosphorylation IC <sub>50</sub> (697 cells) | 6.4 nM                  | <a href="#">[1]</a> |
| hERG activity                                | No significant activity | <a href="#">[1]</a> |

Table 2: In Vivo Efficacy of MERTK Inhibitors

| Compound | Model                             | Dosing                         | Key Findings                                                                | Reference |
|----------|-----------------------------------|--------------------------------|-----------------------------------------------------------------------------|-----------|
| UNC569   | Zebrafish T-ALL model             | 4 $\mu$ M in water for 2 weeks | >50% reduction in tumor burden                                              | [6]       |
| UNC2025  | Mouse B-ALL xenograft (697 cells) | Oral gavage                    | Dose-dependent decrease in tumor burden, 2-fold increase in median survival | [8]       |
| UNC2025  | Patient-derived AML xenograft     | Oral gavage                    | Disease regression                                                          | [8]       |

Table 3: Pharmacokinetic Properties of MERTK Inhibitors in Mice

| Compound                     | Parameter          | Value          | Reference |
|------------------------------|--------------------|----------------|-----------|
| UNC569                       | Systemic Clearance | 19.5 mL/min/kg | [9]       |
| Volume of Distribution (Vss) | 5.83 L/kg          | [9]            |           |
| Oral Bioavailability         | 57%                | [9]            |           |
| UNC2025                      | Half-life          | 3.8 hours      | [8]       |
| Oral Bioavailability         | 100%               | [8]            |           |

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### MERTK Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis - MCE)

This assay was utilized to determine the in vitro potency of **UNC1062** against MERTK.

Materials:

- 384-well polypropylene microplate
- Recombinant human MERTK enzyme
- 5-FAM-EFPIYDFLPAKKK-CONH2 peptide substrate
- ATP
- Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 1.0 mM DTT, 0.01% Triton X-100, 0.1% BSA
- Stop Solution: 70 mM EDTA
- LabChip EZ Reader

Procedure:

- Prepare a serial dilution of **UNC1062** in the assay buffer.
- In a 384-well plate, add 2.0 nM MERTK enzyme.
- Add the **UNC1062** dilutions to the wells.
- Initiate the kinase reaction by adding 1.0  $\mu$ M peptide substrate and 5.0  $\mu$ M ATP (at the  $K_m$  for MERTK). The final reaction volume is 50  $\mu$ L.
- Incubate the plate for 180 minutes at room temperature.
- Terminate the reaction by adding 20  $\mu$ L of Stop Solution.
- Analyze the separation of phosphorylated and unphosphorylated substrate peptides on a LabChip EZ Reader.
- For determining the  $K_i$  for tight-binding inhibitors like **UNC1062**, the Morrison equation is used to fit the data.[\[1\]](#)

## Cellular MERTK Phosphorylation Assay (Western Blot)

This assay assesses the ability of **UNC1062** to inhibit MERTK autophosphorylation in a cellular context.

Materials:

- Human pre-B leukemia 697 cells
- **UNC1062**
- Pervanadate (phosphatase inhibitor)
- Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, supplemented with protease inhibitors.
- Anti-MERTK antibody for immunoprecipitation
- Anti-phosphotyrosine antibody
- Anti-MERTK antibody for western blotting
- Protein A/G agarose beads
- SDS-PAGE gels and western blotting apparatus

Procedure:

- Culture 697 cells in suspension.
- Treat the cells with varying concentrations of **UNC1062** for 1 hour.
- Add pervanadate to the cultures for 3 minutes to stabilize the phosphorylated form of MERTK.<sup>[1]</sup>
- Harvest the cells and lyse them in ice-cold Cell Lysis Buffer.
- Clarify the cell lysates by centrifugation.
- Immunoprecipitate MERTK from the lysates by incubating with an anti-MERTK antibody overnight at 4°C, followed by the addition of Protein A/G agarose beads for 1-3 hours.

- Wash the beads several times with lysis buffer.
- Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
- Probe the membrane with anti-phosphotyrosine and anti-MERTK antibodies to detect phosphorylated and total MERTK, respectively.
- Visualize the protein bands using an appropriate detection system.

## Soft Agar Colony Formation Assay

This assay evaluates the effect of **UNC1062** on the anchorage-independent growth of cancer cells.

### Materials:

- Cancer cell lines (e.g., BT-12, A549, Colo699)
- **UNC1062**
- Complete cell culture medium
- Agar
- 6-well plates

### Procedure:

- Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
- Harvest and resuspend the cancer cells in complete medium.
- Mix the cell suspension with 0.35% agar in complete medium containing either **UNC1062** at the desired concentration or vehicle control.
- Plate this cell-agar mixture on top of the base layer.

- Incubate the plates at 37°C in a humidified incubator.
- Refresh the medium containing **UNC1062** or vehicle control twice weekly.
- After 2-3 weeks, stain the colonies with crystal violet and count them.

## Visualizations

### Experimental Workflow for **UNC1062** Discovery and Characterization



[Click to download full resolution via product page](#)

Workflow for **UNC1062** discovery and characterization.

## Logical Relationship of UNC1062 and its Analogs



[Click to download full resolution via product page](#)

Relationship of **UNC1062** to its improved analogs.

## Conclusion

**UNC1062** is a potent and selective small molecule inhibitor of MERTK with significant in vitro and cellular activity.<sup>[1]</sup> While its unfavorable pharmacokinetic profile limited its progression into in vivo studies, the discovery of **UNC1062** was a critical step in the development of MERTK inhibitors.<sup>[1][4]</sup> The subsequent characterization of its analogs, UNC569 and UNC2025, which possess improved drug-like properties and demonstrate in vivo efficacy, validates MERTK as a promising therapeutic target in oncology.<sup>[6][8][9]</sup> This technical guide provides a comprehensive resource for researchers in the field of drug discovery and development, offering detailed insights into the evaluation of this important class of kinase inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]

- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neeveslab.com [neeveslab.com]
- 6. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery of UNC1062: A Potent and Selective MERTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569205#unc1062-mertk-inhibitor-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

